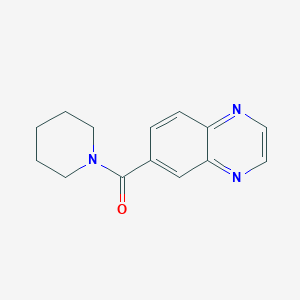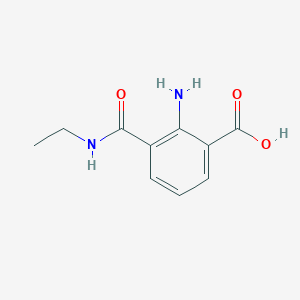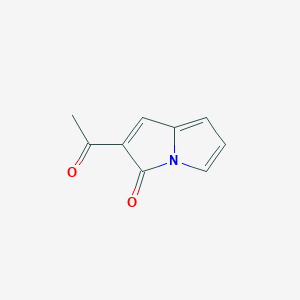
2-Acetyl-3H-pyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3H-pyrrolizin-3-one, also known as AP-3, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of pyrrolizidine alkaloids and is known for its unique structure and properties that make it a valuable tool for investigating different biological processes.
Applications De Recherche Scientifique
2-Acetyl-3H-pyrrolizin-3-one has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, toxicology, and biochemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Acetyl-3H-pyrrolizin-3-one has also been investigated for its potential as a biomarker for liver toxicity and as a tool for studying the metabolism of pyrrolizidine alkaloids.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of different biological processes. 2-Acetyl-3H-pyrrolizin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Acetyl-3H-pyrrolizin-3-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Acetyl-3H-pyrrolizin-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Acetyl-3H-pyrrolizin-3-one has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of pro-inflammatory cytokines. 2-Acetyl-3H-pyrrolizin-3-one has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, 2-Acetyl-3H-pyrrolizin-3-one has been shown to exhibit anti-oxidant properties and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its unique structure and properties that make it a valuable tool for investigating different biological processes. 2-Acetyl-3H-pyrrolizin-3-one is also readily available and can be synthesized through several methods. However, 2-Acetyl-3H-pyrrolizin-3-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on 2-Acetyl-3H-pyrrolizin-3-one, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one and its potential as a biomarker for liver toxicity. Furthermore, the development of new synthesis methods for 2-Acetyl-3H-pyrrolizin-3-one and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental science, are also important future directions.
Méthodes De Synthèse
2-Acetyl-3H-pyrrolizin-3-one can be synthesized through several methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. The chemical synthesis of 2-Acetyl-3H-pyrrolizin-3-one involves the reaction of pyrrolizidine alkaloids with acetic anhydride, resulting in the formation of 2-Acetyl-3H-pyrrolizin-3-one. The isolation of 2-Acetyl-3H-pyrrolizin-3-one from natural sources involves the extraction of pyrrolizidine alkaloids from plants that contain this compound. Enzymatic synthesis of 2-Acetyl-3H-pyrrolizin-3-one involves the use of enzymes to catalyze the reaction between pyrrolizidine alkaloids and acetyl-CoA.
Propriétés
Numéro CAS |
195614-02-9 |
|---|---|
Nom du produit |
2-Acetyl-3H-pyrrolizin-3-one |
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-acetylpyrrolizin-3-one |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-5-7-3-2-4-10(7)9(8)12/h2-5H,1H3 |
Clé InChI |
DCVNMOZBWUDREJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=CC=CN2C1=O |
SMILES canonique |
CC(=O)C1=CC2=CC=CN2C1=O |
Synonymes |
3H-Pyrrolizin-3-one, 2-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



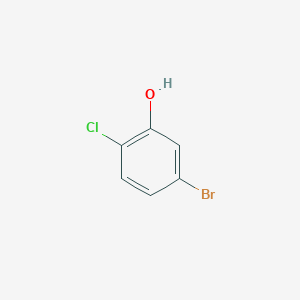
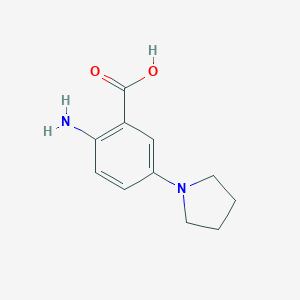
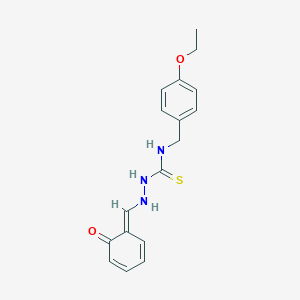
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

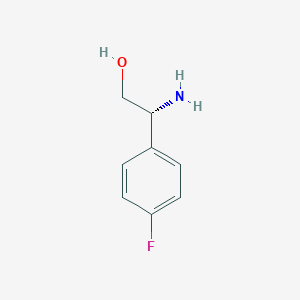
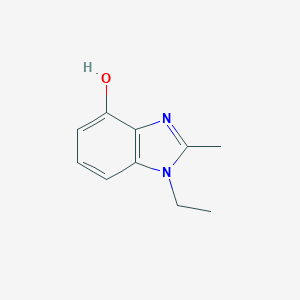
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)

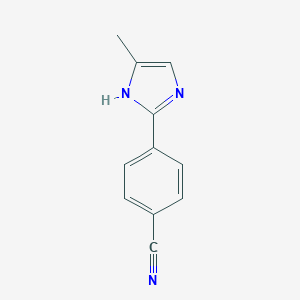
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
